molecular formula C6H12FNO2 B15275157 Methyl 2-amino-5-fluoropentanoate

Methyl 2-amino-5-fluoropentanoate

Cat. No.: B15275157
M. Wt: 149.16 g/mol
InChI Key: PEJHQDQGWUBYFQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-fluoropentanoate is an organic compound with the molecular formula C6H12FNO2. It is a derivative of pentanoic acid, where a fluorine atom is substituted at the fifth position and an amino group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-fluoropentanoate typically involves the esterification of 2-amino-5-fluoropentanoic acid. One common method is the reaction of 2-amino-5-fluoropentanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves yield and purity. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-fluoropentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-5-fluoropentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-fluoropentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to certain receptors due to its electronegativity, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-2-fluorobenzoate: Similar in structure but with a benzene ring instead of a pentane chain.

    Methyl 2-amino-4-fluorobutanoate: Similar but with a shorter carbon chain.

    Methyl 2-amino-5-chloropentanoate: Similar but with a chlorine atom instead of fluorine.

Uniqueness

Methyl 2-amino-5-fluoropentanoate is unique due to the specific positioning of the fluorine and amino groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 2-amino-5-fluoropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO2/c1-10-6(9)5(8)3-2-4-7/h5H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJHQDQGWUBYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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